molecular formula C11H19ClN2O B13973615 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B13973615
M. Wt: 230.73 g/mol
InChI Key: JTMIGBAPXNTPBL-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(chloromethyl)-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring system and the introduction of the chloromethyl group. Common reagents used in the synthesis include chlorinating agents, amines, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various amines, ethers, or thioethers.

Scientific Research Applications

2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and chloromethyl derivatives. Examples include:

  • Spiro[3.4]octane derivatives
  • Chloromethyl-substituted amines

Uniqueness

What sets 2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one apart is its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

2-amino-1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one

InChI

InChI=1S/C11H19ClN2O/c1-8(13)10(15)14-3-2-11(7-14)4-9(5-11)6-12/h8-9H,2-7,13H2,1H3

InChI Key

JTMIGBAPXNTPBL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(C2)CCl)N

Origin of Product

United States

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